molecular formula C16H16ClN5OS B12483446 4-(13-chloro-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine

4-(13-chloro-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine

Cat. No.: B12483446
M. Wt: 361.8 g/mol
InChI Key: QXOYQVIGPVCFTJ-UHFFFAOYSA-N
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Description

4-(13-chloro-11-thia-9,14,15,16-tetrazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a chlorinated thia-tetrazatetracyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(13-chloro-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thia-tetrazatetracyclo framework, chlorination, and subsequent attachment of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process would be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions

4-(13-chloro-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-(13-chloro-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(13-chloro-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(13-chloro-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine is unique due to its specific structural features, such as the combination of a morpholine ring with a chlorinated thia-tetrazatetracyclo framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16ClN5OS

Molecular Weight

361.8 g/mol

IUPAC Name

4-(13-chloro-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine

InChI

InChI=1S/C16H16ClN5OS/c17-14-13-12(19-21-20-14)11-9-3-1-2-4-10(9)15(18-16(11)24-13)22-5-7-23-8-6-22/h1-8H2

InChI Key

QXOYQVIGPVCFTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2N4CCOCC4)SC5=C3N=NN=C5Cl

Origin of Product

United States

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